![molecular formula C21H17N3O2 B5675147 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methoxybenzamide](/img/structure/B5675147.png)
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines often involves the use of N-heterocyclic carbenes, which provide a versatile platform for generating new types of stable N-heterocyclic carbenes (NHCs). These compounds can be synthesized and characterized through various chemical reactions, including the reaction with rhodium complexes and the formation of mesoionic carbene derivatives (Alcarazo et al., 2005).
Molecular Structure Analysis
Imidazo[1,2-a]pyridine derivatives exhibit a range of molecular structures, with substituent effects playing a significant role in their electronic characteristics. These effects can be evaluated through the use of NMR spectroscopy and X-ray diffraction analyses, offering insights into the π-accepting character of imidazo[1,2-a]pyridin-3-ylidene ligands and their influence on the coordination sphere of metal-bound carbenes (Koto, Shibahara, & Murai, 2017).
Chemical Reactions and Properties
The chemical reactivity of imidazo[1,2-a]pyridine carbenes involves engaging in various organic reactions, including three-component reactions with aldehydes and acetylenedicarboxylates or allenoates. These reactions can yield a variety of functionalized molecules, showcasing the versatile chemical properties of these carbenes (Pan et al., 2010).
Physical Properties Analysis
The crystal structure and physical properties of imidazo[1,2-a]pyridine derivatives have been analyzed through Hirshfeld surface analysis and X-ray crystallography. These studies reveal the inclination angles between different rings in the molecules and provide detailed information on the intermolecular interactions within the crystal lattice (Dhanalakshmi et al., 2018).
Chemical Properties Analysis
Imidazo[1,2-a]pyridines are synthesized through strategies that emphasize green chemistry, atom economy, and functional group diversity. Techniques such as carbene transformations and C-H functionalizations are employed to achieve these goals, highlighting the chemical properties and synthetic versatility of imidazo[1,2-a]pyridine derivatives (Yu, Su, & Cao, 2018).
properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-18-9-5-7-16(13-18)21(25)22-17-8-4-6-15(12-17)19-14-24-11-3-2-10-20(24)23-19/h2-14H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPZHHAURBLNRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methoxybenzamide |
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